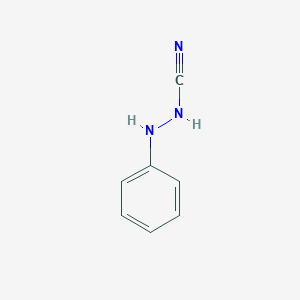

Hydrazinecarbonitrile, 2-phenyl-

Description

Contextualization of Hydrazinecarbonitrile, 2-phenyl- in Contemporary Chemical Research

The specific compound, Hydrazinecarbonitrile, 2-phenyl-, does not appear in major chemical databases under this name, suggesting it is not a commercially available or widely synthesized molecule. Its potential role in contemporary research can only be inferred from the reactivity and applications of its constituent parts: the phenylhydrazine (B124118) moiety and the nitrile group. Research on similarly structured compounds is active, focusing on the development of new synthetic methodologies and the discovery of novel bioactive molecules.

Significance of Nitrile and Hydrazine (B178648) Functionalities in Synthetic Methodologies

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. sigmaaldrich.comnih.gov Its linear geometry and the triple bond's electron-withdrawing nature impart unique reactivity. bldpharm.com Nitriles are key precursors to a wide array of other functional groups, including amines, carboxylic acids, amides, and ketones. nih.gov They participate in various reactions such as cycloadditions, C-H bond functionalization, and as radical acceptors. sigmaaldrich.com The cyano group is also a critical component in materials science, particularly in the development of organic electronics like solar cells and light-emitting diodes.

The hydrazine functionality (-NHNH2) is another cornerstone of organic synthesis, primarily known for its role in the formation of hydrazones and in reactions like the Wolff-Kishner reduction. Hydrazine derivatives are widely used in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. Phenylhydrazine, a key related compound, is a common reagent for the synthesis of indoles (the Fischer indole (B1671886) synthesis) and other nitrogen-containing heterocycles. Hydrazine derivatives have also been investigated for their potential as reductants in various chemical processes. The combination of a nitrile and a hydrazine within the same molecule, as in the hypothetical "Hydrazinecarbonitrile, 2-phenyl-", would offer multiple reactive sites for further chemical transformations.

Overview of Prior Research Trends on Related Phenylhydrazine and Cyano-Containing Compounds

Research on phenylhydrazine derivatives is extensive and multifaceted. A significant area of focus is their application in medicinal chemistry, with studies exploring their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. The synthesis of novel phenylhydrazone derivatives is a continuous area of investigation, with researchers modifying the phenyl ring and the hydrazone moiety to tune the biological activity.

Similarly, cyano-containing compounds , or nitriles, are a major subject of research. In recent years, there has been a resurgence of interest in the use of nitriles in organic synthesis due to their diverse reactivity. sigmaaldrich.com Research has focused on developing new catalytic methods for nitrile synthesis and transformation. In materials science, the focus is on designing and synthesizing novel cyano-capped molecules with tailored electronic and photophysical properties for applications in organic electronics and photoredox catalysis.

Given these trends, were "Hydrazinecarbonitrile, 2-phenyl-" to be synthesized, it would likely be investigated for its potential in both medicinal chemistry, owing to the phenylhydrazine component, and in synthetic methodology, due to the versatile reactivity of the nitrile group.

Structure

3D Structure

Properties

CAS No. |

62875-15-4 |

|---|---|

Molecular Formula |

C7H7N3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

anilinocyanamide |

InChI |

InChI=1S/C7H7N3/c8-6-9-10-7-4-2-1-3-5-7/h1-5,9-10H |

InChI Key |

UAMLIWUWDONLTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NNC#N |

Origin of Product |

United States |

Synthetic Methodologies for Hydrazinecarbonitrile, 2 Phenyl

Historical Development of Synthesis Routes to Hydrazinecarbonitrile, 2-phenyl-

Classical Approaches to the Synthesis of Hydrazinecarbonitrile, 2-phenyl-

Classical methods for the synthesis of 2-phenylhydrazine-1-carbonitrile have traditionally relied on direct cyanation reactions and multi-step synthetic pathways.

Direct Cyanation Reactions

The most direct conceptual approach to 2-phenylhydrazine-1-carbonitrile involves the reaction of phenylhydrazine (B124118) with a cyanating agent. Cyanogen (B1215507) bromide (BrCN) is a common reagent for such transformations. The reaction proceeds via nucleophilic attack of the hydrazine (B178648) nitrogen on the electrophilic carbon of cyanogen bromide, leading to the formation of the N-cyano bond and hydrogen bromide as a byproduct.

Table 1: Hypothetical Reaction Parameters for Direct Cyanation of Phenylhydrazine

| Parameter | Value |

| Reactants | Phenylhydrazine, Cyanogen Bromide |

| Solvent | Aprotic solvent (e.g., Diethyl ether, THF) |

| Temperature | Low temperature (e.g., 0 °C to room temp.) |

| Stoichiometry | 1:1 molar ratio |

| Work-up | Neutralization of HBr, extraction |

This table represents a generalized protocol based on known reactions of amines with cyanogen bromide, as specific literature for this exact reaction is scarce.

While seemingly straightforward, this method can be complicated by the potential for over-alkylation or reaction at the second nitrogen atom of the hydrazine, leading to a mixture of products. The handling of highly toxic cyanogen bromide also presents a significant drawback.

Multi-step Synthetic Pathways

Multi-step syntheses offer an alternative route that can provide better control over the final product. One plausible pathway involves the protection of one of the hydrazine nitrogens, followed by cyanation and deprotection. For instance, phenylhydrazine can be reacted with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group, to selectively block one nitrogen. The remaining free amine can then be cyanated, followed by the removal of the protecting group to yield the desired product.

Another multi-step approach could involve the synthesis of a precursor that already contains the nitrile functionality. For example, the reaction of an α-halonitrile with phenylhydrazine could potentially lead to the formation of 2-phenylhydrazine-1-carbonitrile through nucleophilic substitution. However, the reactivity of the α-halonitrile and the potential for side reactions would need to be carefully managed.

Modern and Green Chemistry Approaches in Hydrazinecarbonitrile, 2-phenyl- Synthesis

Contemporary synthetic chemistry places a strong emphasis on the development of more efficient, safer, and environmentally benign methodologies. These principles are being applied to the synthesis of nitrile and hydrazine-containing compounds, with potential applications for the preparation of 2-phenylhydrazine-1-carbonitrile.

Catalytic Synthesis Strategies

Modern catalytic methods offer promising alternatives to traditional stoichiometric reagents. Nickel-catalyzed cyanation reactions have emerged as a powerful tool for the formation of C-CN bonds. acs.orgrsc.orgnih.govmdpi.com While typically applied to aryl halides and phenol (B47542) derivatives, the adaptation of such catalytic systems for the N-cyanation of hydrazines is an area of active research. For instance, a nickel-catalyzed reductive coupling using a non-toxic cyanating agent could provide a more sustainable route. acs.org

Catalytic approaches could also be employed in multi-step sequences. For example, a catalytic reductive amination could be used to form a precursor which is then cyanated in a subsequent step. The use of CO2/NH3 as a cyanide source in nickel-catalyzed reactions represents a particularly green approach to cyanation, avoiding the use of toxic metal cyanides. nih.gov

Table 2: Potential Catalytic Systems for Aryl Nitrile Synthesis

| Catalyst System | Substrate Type | Cyanide Source | Reference |

| Ni-based catalyst | Aryl (pseudo)halides | 2-methyl-2-phenyl malononitrile | acs.org |

| Ni-based catalyst | Aryl halides/triflates | Acetonitrile (B52724) | rsc.orgnih.gov |

| Ni-based catalyst | Aryl halides/epoxides | Cyanogen bromide | mdpi.com |

| Ni-based catalyst | α-aryl amines | CO2/NH3 | nih.gov |

This table highlights catalytic systems that have been successful in the synthesis of aryl nitriles and could potentially be adapted for N-cyanation of hydrazines.

Solvent-Free and Solid-Phase Methodologies

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by techniques such as ball milling or high hydrostatic pressure, can lead to higher efficiency, shorter reaction times, and easier product isolation. researchgate.netrsc.orgnih.govnih.govresearchgate.net The condensation of hydrazines with carbonyl compounds to form hydrazones has been successfully demonstrated under solvent-free conditions, suggesting the potential for similar approaches in the cyanation of hydrazines. researchgate.netrsc.orgnih.govnih.govresearchgate.net

Solid-phase synthesis offers another avenue for cleaner and more efficient chemical transformations. nih.gov In this methodology, a substrate is attached to a solid support, and reagents are passed over it in solution. This simplifies purification, as excess reagents and byproducts can be washed away, and the desired product is cleaved from the support in the final step. A solid-phase route to N-cyanoamides has been described, where a secondary amine is attached to a resin, functionalized, and then cleaved with cyanogen bromide to yield the cyanamide. nih.gov A similar strategy could be envisioned for the synthesis of 2-phenylhydrazine-1-carbonitrile, where phenylhydrazine is immobilized on a solid support prior to the cyanation step. This would offer advantages in terms of purification and automation.

Sustainable Reagent Utilization in Synthesis

The contemporary chemical synthesis landscape is increasingly shaped by the principles of green chemistry, which prioritize the use of non-toxic, renewable, and environmentally benign reagents. In the context of synthesizing Hydrazinecarbonitrile, 2-phenyl-, several sustainable approaches can be extrapolated from related cyanation reactions.

One of the primary considerations in sustainable synthesis is the choice of the cyanating agent. Traditional cyanide sources such as hydrogen cyanide (HCN) and alkali metal cyanides are highly toxic. Modern methodologies advocate for the use of less hazardous alternatives. For instance, potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and commercially available salt, has been successfully employed in nickel-catalyzed cyanation reactions of aryl halides. researchgate.netnih.gov Its low toxicity and the ability to generate cyanide ions in situ at a controlled rate make it a superior choice for greener synthetic routes. researchgate.net Another promising and low-toxicity cyanide source is thiocyanate (B1210189) salt, which has been utilized in the copper-catalyzed cyanation of N-tosylhydrazones to produce α-aryl nitriles. organic-chemistry.org The use of such reagents significantly mitigates the environmental and health risks associated with the synthesis.

The choice of solvent is another critical aspect of sustainable synthesis. The move away from volatile and hazardous organic solvents towards greener alternatives is a key focus. In related syntheses, such as the copper-catalyzed cyanation of N-tosylhydrazones, a mixture of acetonitrile (MeCN) and N-methyl-2-pyrrolidone (NMP) has been employed. organic-chemistry.org While NMP is a subject of regulatory scrutiny, the exploration of biomass-derived solvents or even aqueous biphasic systems, as demonstrated in some nickel-catalyzed cyanations, presents a more sustainable path forward. nih.gov Electrochemical synthesis, which can often be conducted in less hazardous solvent systems and reduces the need for chemical oxidizing or reducing agents, represents a frontier in green chemistry. rsc.org For example, the electrochemical C–H bond cyanation of imine derivatives has been achieved using acetonitrile as both the solvent and a non-toxic cyanation reagent. rsc.org

Furthermore, the use of catalysts, particularly those based on abundant and less toxic metals, is a cornerstone of sustainable synthesis. While palladium catalysts have been extensively used in cyanation reactions, there is a growing interest in catalysts based on more earth-abundant metals like copper and nickel. organic-chemistry.orgorganic-chemistry.orgnih.govorganic-chemistry.orgyoutube.com These base-metal catalysts can offer comparable or even superior activity and selectivity, often under milder reaction conditions, thereby reducing energy consumption. nih.govorganic-chemistry.org

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity of Hydrazinecarbonitrile, 2-phenyl-

The efficiency of any synthetic protocol is critically dependent on the optimization of various reaction parameters. For the synthesis of Hydrazinecarbonitrile, 2-phenyl-, these parameters include temperature, pressure, catalyst loading, and stoichiometry.

Temperature is a crucial parameter that can significantly influence the rate and selectivity of a reaction. In the synthesis of related α-aryl nitriles via copper-catalyzed cyanation, a temperature of 80°C was found to be optimal. organic-chemistry.org Generally, an increase in temperature can lead to higher reaction rates. However, excessively high temperatures may promote side reactions or the decomposition of reactants and products, leading to lower yields and selectivity. For instance, hydrazine itself decomposes upon heating, a process that can be catalyzed by certain metals. inchem.orgnoaa.gov The thermal stability of Hydrazinecarbonitrile, 2-phenyl- would therefore be a limiting factor for the applicable temperature range.

Pressure is another parameter that can be manipulated, particularly in reactions involving gaseous reactants or products. While many cyanation reactions are conducted at atmospheric pressure, the use of a controlled atmosphere, such as an inert gas (e.g., argon) or oxygen, can be beneficial. For example, an oxygen atmosphere was found to be advantageous in the copper-catalyzed cyanation of N-tosylhydrazones. organic-chemistry.org In reactions involving volatile reagents, a closed system under moderate pressure might be necessary to prevent their loss and maintain the desired stoichiometry.

The amount of catalyst used, or catalyst loading, is a key factor in optimizing a reaction for both yield and cost-effectiveness. In catalytic cyanations, the catalyst loading is typically in the range of a few mol%. For instance, nickel-catalyzed cyanations of aryl halides have been successfully carried out with catalyst loadings as low as 2.5 mol%. nih.gov While higher catalyst loading might increase the reaction rate, it also increases the cost and the potential for metal contamination in the final product. Therefore, the optimal catalyst loading is a balance between achieving a desirable reaction rate and minimizing catalyst usage.

The presence of co-catalysts or additives can also have a profound effect on the reaction outcome. In many nickel-catalyzed cyanations, ligands such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) are essential for achieving high efficiency. organic-chemistry.org Additives can also play a crucial role. For example, in the nickel-catalyzed cyanation of aryl halides with potassium ferrocyanide, the addition of tetrabutylammonium (B224687) hydrogen sulfate (B86663) was found to improve the reaction rate and conversion by facilitating the dissolution of the cyanide salt. nih.gov In the context of synthesizing Hydrazinecarbonitrile, 2-phenyl-, the screening of various ligands and additives would be a critical step in the optimization process.

Reaction time is a fundamental parameter that needs to be optimized to ensure the reaction proceeds to completion without the formation of degradation products. Monitoring the reaction progress over time allows for the determination of the point at which the maximum yield of the desired product is achieved. In related cyanation reactions, typical reaction times can range from a few hours to over a day, depending on the reactivity of the substrates and the reaction conditions. organic-chemistry.orgthieme-connect.de

The stoichiometric ratio of the reactants is another critical factor influencing the yield and selectivity. In the synthesis of Hydrazinecarbonitrile, 2-phenyl-, the molar ratio of phenylhydrazine to the cyanating agent would need to be carefully controlled. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts. For example, in the alkylation of hydrazines, the use of a specific stoichiometry of a strong base can lead to the formation of a dianion, allowing for selective alkylation. d-nb.infonih.gov Similarly, in cyanation reactions, the amount of the cyanide source is often used in a slight excess to ensure complete conversion of the starting material. organic-chemistry.org

| Parameter | General Range/Condition | Rationale/Effect on Synthesis | Reference |

| Temperature | 40°C - 120°C | Influences reaction rate and selectivity; higher temperatures may cause decomposition. | organic-chemistry.orgthieme-connect.de |

| Pressure | Atmospheric to moderate | Can affect reactions with gaseous components; inert atmosphere often used. | organic-chemistry.org |

| Catalyst Loading | 2.5 mol% - 10 mol% | Balances reaction rate with cost and potential product contamination. | nih.govorganic-chemistry.org |

| Co-catalyst/Additive | Ligands (e.g., dcype), Phase-transfer agents | Enhances catalyst activity and solubility of reagents. | nih.govorganic-chemistry.org |

| Reaction Time | 3 h - 36 h | Determined by monitoring reaction progress to maximize yield and minimize degradation. | organic-chemistry.orgthieme-connect.de |

| Stoichiometry | Slight excess of cyanating agent | Drives reaction to completion; precise control needed to avoid byproducts. | organic-chemistry.orgd-nb.info |

Analytical Techniques for Monitoring Hydrazinecarbonitrile, 2-phenyl- Synthesis Progress

Effective monitoring of a chemical reaction is essential for its optimization and for ensuring the desired product is obtained with high purity. For the synthesis of Hydrazinecarbonitrile, 2-phenyl-, a combination of chromatographic and spectroscopic techniques would be employed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of organic reactions. nih.gov By taking aliquots from the reaction mixture at different time points, the consumption of reactants (e.g., phenylhydrazine) and the formation of the product (Hydrazinecarbonitrile, 2-phenyl-) can be quantified. A suitable HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. nih.gov A Diode-Array Detector (DAD) would allow for the monitoring of the absorbance at multiple wavelengths, which is useful for identifying and quantifying different components in the reaction mixture.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly valuable technique for real-time reaction monitoring. nih.gov An FTIR probe immersed directly into the reaction vessel can continuously collect infrared spectra of the reaction mixture. This allows for the tracking of the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the product. For instance, the N-H stretching vibrations of phenylhydrazine and the appearance of a characteristic nitrile (C≡N) stretching band would be key indicators of reaction progress. This real-time data provides immediate feedback on the effects of changing reaction parameters, such as temperature or reagent addition, enabling rapid optimization. nih.gov

The combination of these analytical techniques provides a comprehensive understanding of the reaction kinetics and mechanism, which is indispensable for developing a robust and efficient synthesis of Hydrazinecarbonitrile, 2-phenyl-.

Chemical Reactivity and Transformation Mechanisms of Hydrazinecarbonitrile, 2 Phenyl

Mechanistic Investigations of Nitrile Group Transformations in Hydrazinecarbonitrile, 2-phenyl-

The nitrile (cyano) group is a versatile functional group characterized by a carbon-nitrogen triple bond. This feature makes it susceptible to a variety of reactions, including hydrolysis, reduction, oxidation, and nucleophilic addition. chemistrysteps.comlibretexts.orgresearchgate.net The electrophilic nature of the carbon atom in the nitrile group is a key factor driving its reactivity. libretexts.org

Hydrolytic Pathways of the Cyano Moiety

The hydrolysis of nitriles can proceed under both acidic and basic conditions to yield carboxylic acids or carboxylate salts, respectively. chemistrysteps.com The process typically involves the initial conversion of the nitrile to an amide intermediate, which is then further hydrolyzed. chemistrysteps.comlibretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the nitrogen atom, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the corresponding amide. chemistrysteps.comlibretexts.org Further hydrolysis of the amide yields the carboxylic acid.

In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an amide, which can undergo further hydrolysis to the carboxylate salt. chemistrysteps.com

Reductions and Oxidations Involving the Nitrile Group

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orglibretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an imine anion. A second hydride addition results in a dianion, which upon aqueous workup, yields the primary amine. libretexts.orglibretexts.org

Alternatively, catalytic hydrogenation using catalysts such as palladium, platinum, or nickel can also achieve the reduction of nitriles to primary amines. libretexts.orgwikipedia.org Milder reducing agents, like diisobutylaluminum hydride (DIBAL-H), can selectively reduce nitriles to aldehydes. wikipedia.orgyoutube.com The reaction mechanism involves the formation of an N-Al bond, followed by hydride transfer to the nitrile carbon. Aqueous workup then produces the aldehyde. wikipedia.org

Nucleophilic Additions to the Cyano Functionality

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. libretexts.org A common example is the addition of Grignard reagents, which leads to the formation of ketones after hydrolysis of the intermediate imine salt. libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the nitrile carbon. libretexts.org

Another significant nucleophilic addition is the formation of cyanohydrins. This reaction involves the addition of a cyanide anion (from a source like HCN) to a carbonyl compound, but the principle of nucleophilic attack on a polarized carbon-heteroatom bond is relevant. libretexts.orgyoutube.comkhanacademy.org

Reactivity of the Hydrazine (B178648) Moiety in Hydrazinecarbonitrile, 2-phenyl-

The hydrazine moiety (-NH-NH₂) in Hydrazinecarbonitrile, 2-phenyl- is characterized by its nucleophilic nitrogen atoms, which can participate in various reactions.

Condensation Reactions with Carbonyl Compounds

Hydrazines readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form hydrazones. researchgate.net This reaction is often catalyzed by a small amount of acid and is a high-yield method for forming C=N bonds. researchgate.net The reaction proceeds through the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to yield the hydrazone. These condensation reactions are fundamental in forming various heterocyclic compounds and other complex organic molecules. researchgate.netlibretexts.orglibretexts.org

Acylation and Alkylation Studies of the Hydrazine Nitrogen

The nitrogen atoms of the hydrazine group can be acylated by reacting with acylating agents like acid chlorides or anhydrides. This reaction, often carried out in the presence of a base, leads to the formation of N-acylhydrazines. The Friedel-Crafts acylation is a well-known method for introducing an acyl group onto an aromatic ring, and while not directly applicable to the hydrazine nitrogen, the principles of electrophilic substitution are relevant to understanding acylation reactions in general. khanacademy.orgyoutube.com

Cyclization Reactions Involving the Hydrazine System

The hydrazine functional group in 2-phenylhydrazinecarbonitrile is a key player in various cyclization reactions, leading to the formation of a wide array of heterocyclic compounds. The presence of the electron-withdrawing cyano group, however, modulates the nucleophilicity of the hydrazine nitrogens, often influencing the reaction conditions and pathways compared to unsubstituted phenylhydrazine (B124118).

One of the most prominent cyclization pathways involves the reaction of 2-phenylhydrazinecarbonitrile with dicarbonyl compounds or their equivalents to form five-membered heterocycles such as pyrazoles. For instance, the condensation with 1,3-dicarbonyl compounds proceeds via initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule. The reaction conditions, such as pH and temperature, are crucial for directing the regioselectivity of the cyclization, particularly with unsymmetrical dicarbonyl compounds.

Another significant cyclization route is the formation of indazole derivatives. This can be achieved through intramolecular cyclization of ortho-substituted phenylhydrazinecarbonitrile derivatives. For example, an ortho-formyl or ortho-acyl group on the phenyl ring can react with the hydrazine moiety to form the indazole ring system. The electron-withdrawing nature of the cyano group can influence the ease of this cyclization, potentially requiring catalytic activation or harsher reaction conditions.

Furthermore, oxidative cyclization reactions of 2-arylhydrazono-2-cyanoacetamidines, which can be derived from related starting materials, lead to the formation of 5-amino-2-aryl-2H- researchgate.netnih.govtriazole-4-carbonitriles. researchgate.net This highlights the potential of the hydrazono-cyano moiety to participate in cyclizations leading to triazole systems.

The following table summarizes representative cyclization reactions involving the hydrazine system of phenylhydrazine derivatives, which provides a basis for understanding the potential of Hydrazinecarbonitrile, 2-phenyl-.

| Reactant(s) | Product Type | General Reaction Conditions |

|---|---|---|

| 1,3-Diketones | Pyrazoles | Acidic or basic catalysis, heating |

| β-Ketoesters | Pyrazolones | Heating in a suitable solvent |

| ortho-Halobenzaldehydes | Indazoles | Palladium or copper catalysis |

| α,β-Unsaturated ketones | Pyrazolines | Acidic or basic catalysis |

Aromatic Ring Reactivity in Hydrazinecarbonitrile, 2-phenyl-

The phenyl ring in Hydrazinecarbonitrile, 2-phenyl- is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The substitution pattern is governed by the electronic nature of the hydrazinecarbonitrile substituent.

Electrophilic Aromatic Substitution Patterns

The hydrazine moiety (-NH-NHCN) attached to the phenyl ring acts as an activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system, thereby stabilizing the arenium ion intermediate formed during the attack of an electrophile. However, the presence of the electron-withdrawing cyano group on the second nitrogen atom diminishes the activating effect of the hydrazine group compared to phenylhydrazine itself.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The incoming electrophile will predominantly substitute at the ortho and para positions of the phenyl ring. The ratio of ortho to para isomers is influenced by steric hindrance, with the bulkier electrophiles favoring the less hindered para position.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

| Reaction | Reagents | Typical Electrophile | Expected Product(s) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | ortho- and para-Nitro derivatives |

| Bromination | Br₂/FeBr₃ | Br⁺ | ortho- and para-Bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | ortho- and para-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | ortho- and para-Acyl derivatives |

Nucleophilic Aromatic Substitution on Activated Systems

While the phenyl ring of Hydrazinecarbonitrile, 2-phenyl- itself is not typically susceptible to nucleophilic aromatic substitution (NAS), this reaction can occur if the ring is activated by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to a suitable leaving group (e.g., a halogen). researchgate.netresearchgate.netlibretexts.org

For instance, if Hydrazinecarbonitrile, 2-phenyl- were to have a nitro group at the para position and a chlorine atom at the ortho position, it would be a good candidate for nucleophilic aromatic substitution, where a nucleophile could displace the chlorine atom. The electron-withdrawing nitro and hydrazinecarbonitrile groups would stabilize the negative charge in the Meisenheimer intermediate.

Advanced Reaction Pathways and Cascade Reactions of Hydrazinecarbonitrile, 2-phenyl-

Hydrazinecarbonitrile, 2-phenyl- serves as a versatile building block in more complex transformations, including one-pot syntheses and multi-component reactions, which offer significant advantages in terms of efficiency and atom economy.

One-Pot Syntheses Utilizing Hydrazinecarbonitrile, 2-phenyl-

One-pot syntheses involve multiple reaction steps that are carried out in a single reaction vessel without the isolation of intermediates. This approach is highly desirable in organic synthesis as it reduces reaction time, solvent usage, and purification steps. Hydrazinecarbonitrile, 2-phenyl- can be employed in one-pot procedures for the synthesis of complex heterocyclic systems.

An example of a potential one-pot synthesis could involve the in situ generation of a reactive intermediate from Hydrazinecarbonitrile, 2-phenyl-, which then undergoes a subsequent cyclization or condensation reaction. For instance, reaction with an aldehyde could form a hydrazone in situ, which could then be subjected to an intramolecular cyclization or a subsequent reaction with another component in the same pot. One-pot syntheses of carbazoles from cyclohexanones and arylhydrazines have been reported, suggesting the potential for similar transformations with Hydrazinecarbonitrile, 2-phenyl-. rsc.org

Multi-Component Reactions Incorporating Hydrazinecarbonitrile, 2-phenyl-

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.gov The diverse functionalities of Hydrazinecarbonitrile, 2-phenyl- make it an attractive component for the design of novel MCRs.

The hydrazine moiety can participate as a nucleophile, the nitrile group can act as an electrophile or be transformed, and the aromatic ring can be involved in various transformations. For example, a three-component reaction could involve Hydrazinecarbonitrile, 2-phenyl-, an aldehyde, and a source of cyanide (like TMSCN) to generate α-amino nitrile derivatives.

Furthermore, isocyanide-based multicomponent reactions are well-established for the synthesis of heterocycles. rsc.org While Hydrazinecarbonitrile, 2-phenyl- is not an isocyanide, its nitrile group could potentially be activated to participate in similar transformations, or the hydrazine part could react with other components in an MCR. For instance, a reaction involving an aldehyde, a β-ketoester, and Hydrazinecarbonitrile, 2-phenyl- could potentially lead to the formation of complex pyrazole (B372694) derivatives in a single step.

The following table outlines some potential multi-component reactions where Hydrazinecarbonitrile, 2-phenyl- could be a key component.

| Reaction Type | Potential Reactants | Potential Product Type |

|---|---|---|

| Ugi-type Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Complex Peptidomimetic Structures |

| Biginelli-type Reaction | Aldehyde, β-Dicarbonyl Compound | Dihydropyrimidinone Derivatives |

| Hantzsch-type Reaction | Aldehyde, β-Ketoester (2 equiv.) | Dihydropyridine Derivatives |

| Passerini-type Reaction | Aldehyde, Isocyanide | α-Acyloxy Amides |

Stereochemical Aspects and Regioselectivity in Reactions of Hydrazinecarbonitrile, 2-phenyl-

The chemical reactivity of 2-phenylhydrazinecarbonitrile is closely associated with its ability to serve as a precursor for nitrilimines, which are highly reactive 1,3-dipoles. The stereochemical and regioselective outcomes of the subsequent reactions, particularly [3+2] cycloadditions, are dictated by the structure of the nitrilimine and the reaction partner, known as the dipolarophile. In the context of 2-phenylhydrazinecarbonitrile, the relevant 1,3-dipole is typically C,N-diphenylnitrilimine, generated in situ.

The reactions of nitrilimines are generally concerted pericyclic reactions, meaning they are often stereospecific. wikipedia.org The stereochemistry of the dipolarophile is retained in the product. For instance, a cis-alkene will typically yield a syn-product. wikipedia.org However, the approach of the dipolarophile to the nitrilimine can lead to different diastereomers.

Regioselectivity in Cycloaddition Reactions

The regioselectivity of the 1,3-dipolar cycloaddition of nitrilimines is a subject of extensive study and can be influenced by both electronic and steric factors. wikipedia.org Frontier Molecular Orbital (FMO) theory is a common framework for rationalizing the observed regioselectivity. mdpi.comnih.gov Generally, the reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (Type I), or the HOMO of the dipolarophile and the LUMO of the dipole (Type II). mdpi.com

In reactions of C,N-diphenylnitrilimine, cycloadditions with electron-rich alkenes are typically LUMO-dipole controlled, leading to the formation of 5-substituted pyrazolines. mdpi.com Conversely, reactions with electron-poor alkenes can exhibit different or mixed regioselectivity.

A study on the 1,3-dipolar cycloaddition of various nitrilimines with functionalized acetylenes and α,β-unsaturated systems demonstrated that the regioselectivity can be high. For example, the reaction of nitrilimines with benzyl (B1604629) propiolate and N-benzyl propiolamide (B17871) yielded 5-substituted pyrazoles as the major products with regioselectivity ranging from 68:32 to 88:12. chim.it

The regioselectivity of the addition of nitrilimines to the exocyclic C=CH2 bond of (−)-β-caryophyllene was found to be independent of the steric properties of the substituents on the nitrilimine. The nitrogen atom of the nitrilimine, even when bearing a bulky aryl group, adds to the more substituted carbon atom of the double bond. mdpi.com

The table below summarizes the regioselectivity observed in the 1,3-dipolar cycloaddition of nitrilimines with various dipolarophiles.

| Dipolarophile | Nitrilimine Substituents | Major Regioisomer | Regioisomeric Ratio | Reference |

| Benzyl propiolate | C-CO2Me, N-Aryl | 5-substituted pyrazole | 68:32 - 78:22 | chim.it |

| N-Benzyl propiolamide | C-CO2Me, N-Aryl | 5-substituted pyrazole | 82:18 - 88:12 | chim.it |

| (−)-β-Caryophyllene | C-Aryl, N-Aryl | Addition to endocyclic C=C | Chemoselective | mdpi.com |

| Acrylonitrile | C-Ph, N-Ph | 5-CN-pyrazoline | Predominantly one isomer | mdpi.com |

Diastereoselectivity in Cycloaddition Reactions

When the dipolarophile or the nitrilimine is chiral, the cycloaddition can proceed with diastereoselectivity, leading to a preferential formation of one diastereomer over another.

For instance, the reaction of N-methyl-C-phenylnitrilimine with a series of γ-substituted α-methylidene-γ-butyrolactone derivatives proceeded with high diastereoselectivity. researchgate.net These reactions generally favored the anti diastereomer, as determined by NMR spectroscopy and confirmed by X-ray crystallography for one of the products. researchgate.net The diastereomeric ratio was found to be dependent on the substituent on the lactone ring.

The study of the [3+2] cycloaddition reactions of diphenylnitrilimine with (R)-carvone, which has two C=C double bonds, showed that the reactions were totally regio- and chemoselective. A mixture of a pair of diastereoisomers was formed, resulting from the attack of the nitrilimine on the two faces of the double bonds of (R)-carvone. mdpi.com

The table below presents data on the diastereoselectivity of nitrilimine cycloaddition reactions.

| Chiral Dipolarophile | Nitrilimine | Diastereomeric Ratio (anti:syn) | Reference |

| γ-Phenyl-α-methylidene-γ-butyrolactone | N-methyl-C-phenylnitrilimine | 82:18 | researchgate.net |

| γ-(p-Tolyl)-α-methylidene-γ-butyrolactone | N-methyl-C-phenylnitrilimine | 85:15 | researchgate.net |

| γ-(p-Methoxyphenyl)-α-methylidene-γ-butyrolactone | N-methyl-C-phenylnitrilimine | 88:12 | researchgate.net |

| (R)-Carvone | C,N-Diphenylnitrilimine | Mixture of diastereomers | mdpi.com |

Derivatization and Structural Analogues of Hydrazinecarbonitrile, 2 Phenyl

Synthesis of Substituted Phenylhydrazinecarbonitrile Derivatives

Derivatives of 2-phenylhydrazinecarbonitrile can be systematically synthesized by introducing functional groups at either the aromatic ring or the hydrazine (B178648) nitrogen atoms. These approaches allow for the fine-tuning of the molecule's properties for various applications.

The most straightforward method for achieving substitution on the phenyl ring of 2-phenylhydrazinecarbonitrile is to begin the synthesis with an already substituted phenylhydrazine (B124118). Phenylhydrazines are typically prepared from the corresponding anilines via diazotization, followed by reduction. wikipedia.orgorgsyn.org By selecting an aniline (B41778) with the desired substituents, one can produce a phenylhydrazine that carries these groups through the synthetic sequence to the final hydrazinecarbonitrile product. This "starting material" approach is highly efficient for creating a library of derivatives with varied electronic and steric properties. For example, compounds with electron-donating or electron-withdrawing groups can be readily prepared.

| Starting Aniline | Intermediate Phenylhydrazine | Resulting Hydrazinecarbonitrile Derivative |

| Aniline | Phenylhydrazine | Hydrazinecarbonitrile, 2-phenyl- |

| 4-Bromoaniline | 4-Bromophenylhydrazine | Hydrazinecarbonitrile, 2-(4-bromophenyl)- |

| 4-Nitroaniline | 4-Nitrophenylhydrazine | Hydrazinecarbonitrile, 2-(4-nitrophenyl)- |

| 4-Methoxyaniline | 4-Methoxyphenylhydrazine | Hydrazinecarbonitrile, 2-(4-methoxyphenyl)- |

| 2,4-Dinitroaniline | 2,4-Dinitrophenylhydrazine | Hydrazinecarbonitrile, 2-(2,4-dinitrophenyl)- |

This table illustrates the synthesis of various phenyl ring-substituted derivatives by starting with the appropriately substituted aniline.

The nitrogen atoms of the hydrazine group are nucleophilic and represent key sites for derivatization. The terminal nitrogen (N') is particularly reactive. A common and fundamental derivatization is the reaction with aldehydes and ketones to form stable phenylhydrazones. This condensation reaction, often catalyzed by a few drops of acid, is a classic method for identifying carbonyl compounds but also serves as a robust synthetic route to new derivatives. ncert.nic.in The resulting C=N double bond extends the conjugation of the system and introduces a new substituent derived from the carbonyl compound.

Research has demonstrated the synthesis of numerous phenylhydrazone derivatives from phenylhydrazine and various aldehydes. nih.govscirp.org For instance, equimolar mixtures of phenylhydrazine and a range of aromatic aldehydes, when refluxed in glacial acetic acid, yield the corresponding N'-benzylidene-2-phenylhydrazine derivatives. scirp.org Similarly, substituted salicylaldehydes react with p-nitro-phenylhydrazine to form new hydrazone compounds. nih.gov

| Phenylhydrazine Reactant | Aldehyde/Ketone Reactant | Resulting Derivative Class |

| Phenylhydrazine | Benzaldehyde | N'-(Phenylmethylene)hydrazinecarbonitrile, 2-phenyl- |

| Phenylhydrazine | Acetone | N'-(1-Methylethylidene)hydrazinecarbonitrile, 2-phenyl- |

| Phenylhydrazine | 2,6-Dihydroxyacetophenone | N'-(1-(2,6-dihydroxyphenyl)ethylidene)hydrazinecarbonitrile, 2-phenyl- nih.gov |

| 4-Nitrophenylhydrazine | 4-Alkoxy-2-hydroxybenzaldehyde | N'-(4-alkoxy-2-hydroxybenzylidene)hydrazinecarbonitrile, 2-(4-nitrophenyl)- nih.gov |

This table provides examples of derivatization at the hydrazine nitrogen via condensation with carbonyl compounds.

Creation of Heterocyclic Compounds from Hydrazinecarbonitrile, 2-phenyl- Precursors

Phenylhydrazine and its derivatives are invaluable precursors for synthesizing a wide array of nitrogen-containing heterocyclic compounds. The bifunctional nature of the hydrazine moiety allows it to act as a key component in cyclocondensation reactions, leading to stable and often aromatic ring systems.

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized using phenylhydrazine as a key building block. wikipedia.org The most common method is the cyclocondensation reaction between a phenylhydrazine and a 1,3-difunctional compound, such as a 1,3-diketone. ncert.nic.in This reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the substituted pyrazole (B372694) ring. The use of substituted phenylhydrazines allows for the introduction of various groups at the N-1 position of the pyrazole ring.

| Phenylhydrazine Derivative | 1,3-Dicarbonyl Compound | Resulting Pyrazole Product | Reference |

| Phenylhydrazine | Acetylacetone (2,4-pentanedione) | 1-Phenyl-3,5-dimethyl-1H-pyrazole | ncert.nic.in |

| Phenylhydrazine | Dibenzoylmethane | 1,3,5-Triphenyl-1H-pyrazole | ncert.nic.in |

| 4-Bromophenylhydrazine | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | 1-(4-Bromophenyl)-5-(2-hydroxyphenyl)-3-phenyl-1H-pyrazole | nih.gov |

| Methylhydrazine | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | 5-(2-Hydroxyphenyl)-1-methyl-3-phenyl-1H-pyrazole | nih.gov |

This table showcases the synthesis of various pyrazole derivatives through the cyclocondensation of phenylhydrazines with 1,3-dicarbonyl compounds.

Similarly, 1,2,3-triazole derivatives can be accessed using phenylhydrazine precursors. One notable method is the Boulton–Katritzky rearrangement, where hydrazones formed from the reaction of arylhydrazine hydrochlorides with certain heterocyclic systems undergo a base-promoted rearrangement to furnish functionalized 1,2,3-triazoles. scirp.org

The synthesis of the indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, is famously achieved through the Fischer indole synthesis. This reaction involves the treatment of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgchemicalbook.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement followed by the loss of an ammonia (B1221849) molecule to form the indole ring. The versatility of this reaction allows for the synthesis of a wide variety of substituted indoles by simply changing the starting phenylhydrazine and carbonyl compound.

Quinolines are another important class of nitrogen-containing heterocycles. While classic syntheses like the Doebner-von Miller reaction typically employ anilines reacting with α,β-unsaturated carbonyl compounds, the underlying principles of cyclization and aromatization are relevant to syntheses involving hydrazine derivatives. e-journals.in For example, pyrazole-pyridine-based quinoline (B57606) hybrids have been synthesized using quinoline hydrazones as intermediates. chemicalbook.com

Synthesis of Polymeric Materials Incorporating Hydrazinecarbonitrile, 2-phenyl- Moieties

The reactivity of phenylhydrazine and its derivatives also allows for their incorporation into polymeric structures. These monomers can be used in copolymerization or terpolymerization reactions to create new materials with specific properties.

One study detailed the synthesis of a p-phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer. nih.gov This was achieved by refluxing a mixture of p-phenylenediamine, phenylhydrazine, and formaldehyde (B43269) in dimethylformamide. The resulting dark brown resin was found to be soluble in solvents like DMSO and strong acids. The empirical formula of the repeating unit was determined to be C₁₆H₂₂N₄. nih.gov

In another example, a novel copolymer was chemically synthesized from phenylhydrazine hydrochloride and 4,4′-diaminodiphenyl sulfone (DADPS). e-journals.in This copolymerization yielded a nanostructured material that exhibited considerable solubility in common organic solvents such as DMF, DMSO, and THF, a notable improvement over the poor solubility of many conductive polymers. The resulting poly(PH-co-DADPS) also showed electrical conductivity. e-journals.in The inclusion of the phenylhydrazine moiety can, therefore, be used to modify the physical and electronic properties of polymers.

Structure-Reactivity Relationships in Hydrazinecarbonitrile, 2-phenyl- Analogues

The reactivity of Hydrazinecarbonitrile, 2-phenyl-, and its derivatives is intrinsically linked to the electronic and steric properties of the substituents on the phenyl ring and modifications to the hydrazinecarbonitrile moiety. Understanding these relationships is crucial for tailoring the molecule's behavior for specific applications.

The core of this relationship lies in the electronic nature of the nitrile group and the hydrazine moiety. The nitrile group (C≡N) is strongly polarized, with the carbon atom being electrophilic due to the high electronegativity of the nitrogen atom. fiveable.melibretexts.orgopenstax.orgaklectures.com This makes it susceptible to attack by nucleophiles. The reactivity of the nitrile carbon can be further influenced by substituents on the phenyl ring.

Electron-withdrawing groups on the phenyl ring, such as nitro (-NO₂) or halo (-Cl, -Br) groups, are expected to enhance the electrophilicity of the nitrile carbon. By pulling electron density away from the phenyl ring and, through inductive and resonance effects, from the hydrazine and nitrile groups, these substituents make the nitrile carbon more electron-deficient and thus more reactive towards nucleophiles. nih.gov Conversely, electron-donating groups, such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, would decrease the electrophilicity of the nitrile carbon, thereby reducing its reactivity.

The hydrazine moiety (-NH-NH₂) also plays a critical role. The nitrogen atoms of the hydrazine group are nucleophilic due to the presence of lone pairs of electrons. This nucleophilicity can be modulated by the substituents on the phenyl ring in a similar manner to the nitrile group's electrophilicity. Electron-withdrawing groups decrease the nucleophilicity of the hydrazine nitrogens, while electron-donating groups increase it.

The interplay between the electrophilic nitrile carbon and the nucleophilic hydrazine nitrogens can lead to a range of intramolecular and intermolecular reactions. For instance, in the presence of a suitable catalyst or under specific reaction conditions, the nucleophilic nitrogen of the hydrazine could potentially interact with the electrophilic nitrile carbon of another molecule, leading to dimerization or polymerization.

While specific experimental data on the structure-reactivity relationships of Hydrazinecarbonitrile, 2-phenyl- analogues is not extensively documented in publicly available literature, the principles outlined above, derived from the general understanding of organic chemistry, provide a predictive framework. Systematic studies involving the synthesis of a series of analogues with varying substituents on the phenyl ring and subsequent kinetic analysis of their reactions would be necessary to quantify these relationships and provide detailed insights.

In the absence of direct studies, insights can be drawn from related classes of compounds. For example, studies on the fungicidal activity of phenylhydrazone derivatives have shown that electron-withdrawing groups on the phenyl ring of phenylhydrazone can enhance their biological activity, a finding that aligns with the predicted increase in reactivity. nih.gov Similarly, research into the reactivity of various nitriles has demonstrated a clear correlation between the electronic properties of the substituents and the reaction rates with nucleophiles. nih.gov

Interactive Data Table: Predicted Reactivity of Hydrazinecarbonitrile, 2-phenyl- Analogues

| Substituent (R) on Phenyl Ring | Position | Electronic Effect | Predicted Effect on Nitrile Electrophilicity | Predicted Effect on Hydrazine Nucleophilicity | Overall Predicted Reactivity towards Nucleophiles |

| -NO₂ | para | Electron-withdrawing | Increase | Decrease | Increase |

| -Cl | para | Electron-withdrawing | Increase | Decrease | Increase |

| -H | - | Neutral | Baseline | Baseline | Baseline |

| -CH₃ | para | Electron-donating | Decrease | Increase | Decrease |

| -OCH₃ | para | Electron-donating | Decrease | Increase | Decrease |

| -C(CH₃)₃ | ortho | Electron-donating/Steric hindrance | Decrease | Increase | Decrease (due to sterics) |

This table provides a qualitative prediction of how different substituents might influence the reactivity of Hydrazinecarbonitrile, 2-phenyl- analogues based on established principles of physical organic chemistry.

Spectroscopic and Analytical Methodologies for Characterization of Hydrazinecarbonitrile, 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Hydrazinecarbonitrile, 2-phenyl-. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, a complete picture of the proton and carbon framework can be assembled.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For Hydrazinecarbonitrile, 2-phenyl-, the spectrum is expected to show distinct signals for the aromatic protons, the hydrazine (B178648) (N-H) protons, and the single proton on the carbon adjacent to the nitrile group (the α-proton).

The phenyl group protons typically appear as a complex multiplet in the downfield region (approximately 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The two N-H protons of the hydrazine moiety are expected to produce signals whose chemical shifts can vary, often appearing as broad singlets. The α-proton is anticipated to be significantly deshielded by both the adjacent nitrile and phenylamino (B1219803) groups, appearing further downfield.

Table 1: Predicted ¹H NMR Data for Hydrazinecarbonitrile, 2-phenyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl Protons (C₆H₅) | 7.0 - 7.5 | Multiplet |

| Hydrazine Protons (NH) | Variable, broad | Broad Singlet |

| α-Proton (CH) | ~5.0 - 5.5 | Singlet or Triplet |

Note: The multiplicity of the α-proton may appear as a triplet if coupling to the two N-H protons is observed.

Carbon-13 NMR (¹³C NMR) Approaches

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data for the carbon skeleton of the molecule. Each unique carbon atom in Hydrazinecarbonitrile, 2-phenyl- will give a distinct signal.

The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 110-120 ppm. oregonstate.edulibretexts.org The carbons of the phenyl ring will resonate in the aromatic region (approximately 115-150 ppm), with the ipso-carbon (the one directly attached to the nitrogen) appearing at the downfield end of this range. The α-carbon, situated between the nitrile and the phenylamino group, will have its signal in the aliphatic region but will be shifted downfield due to the electron-withdrawing nature of the adjacent nitrogen and nitrile groups.

Table 2: Predicted ¹³C NMR Data for Hydrazinecarbonitrile, 2-phenyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Nitrile Carbon (C≡N) | 110 - 120 |

| Phenyl Carbons (C₆H₅) | 115 - 150 |

| α-Carbon (CH) | 50 - 65 |

2D NMR Methods (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes which protons are spin-coupled to each other. researchgate.net It would show correlations between the protons within the phenyl ring's spin system. If coupling exists, it would also reveal a correlation between the N-H protons and the α-proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. ncert.nic.in An HSQC spectrum would definitively link the ¹H signals for the phenyl protons and the α-proton to their corresponding ¹³C signals in the aromatic and aliphatic regions, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. researchgate.netncert.nic.in This is vital for piecing together the molecular fragments. Key expected correlations for Hydrazinecarbonitrile, 2-phenyl- would include the α-proton showing a correlation to the nitrile carbon and the ipso-carbon of the phenyl ring. The N-H protons would be expected to show correlations to the α-carbon and the ipso-carbon, confirming the link between the phenyl ring and the hydrazinecarbonitrile moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For Hydrazinecarbonitrile, 2-phenyl-, the IR spectrum would be dominated by several key absorption bands. The most diagnostic would be the sharp, intense absorption from the nitrile (C≡N) triple bond stretch. udel.edu The N-H stretching vibrations of the hydrazine group would also be prominent. udel.edu Additionally, characteristic absorptions for the aromatic ring, including C-H and C=C stretching, would be present. libretexts.org

Table 3: Predicted IR Absorption Frequencies for Hydrazinecarbonitrile, 2-phenyl-

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2200 | Sharp, Medium-Strong |

| Hydrazine (N-H) | Stretch | 3400 - 3200 | Medium, Broad |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium-Weak |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This process provides a unique fragmentation pattern that serves as a molecular fingerprint.

The molecular formula for Hydrazinecarbonitrile, 2-phenyl- is C₇H₇N₃, giving it a molecular weight of 133.15 g/mol . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak (M⁺•) is expected at an m/z of 133.

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of stable neutral molecules or radicals. Common fragmentation would involve the cleavage of the bonds adjacent to the nitrogen atoms and the loss of the nitrile group.

Table 4: Predicted EI-MS Fragmentation Data for Hydrazinecarbonitrile, 2-phenyl-

| m/z Value | Proposed Fragment Identity | Fragment Lost |

| 133 | [C₇H₇N₃]⁺• (Molecular Ion) | - |

| 106 | [C₇H₆N₂]⁺• | •H |

| 105 | [C₆H₅N₂]⁺ | •HCN |

| 92 | [C₆H₆N]⁺ | •CHN |

| 77 | [C₆H₅]⁺ | •H₂NCN |

Compound Names

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like Hydrazinecarbonitrile, 2-phenyl-. This method allows for the determination of the compound's molecular weight with high accuracy and provides valuable information about its fragmentation patterns, which can aid in structural elucidation.

In a typical ESI-MS experiment, a solution of the analyte is introduced into the mass spectrometer through a capillary at a high potential. The resulting fine spray of charged droplets evaporates, leading to the formation of gas-phase ions. For Hydrazinecarbonitrile, 2-phenyl-, analysis in positive ion mode would be expected to yield the protonated molecule, [M+H]⁺. The detection of this ion provides a direct measurement of the compound's monoisotopic mass. Further fragmentation of this parent ion through collision-induced dissociation (CID) can reveal characteristic losses, such as the cyano group (-CN) or fragments of the phenylhydrazine (B124118) moiety, offering confirmatory structural evidence.

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

| Fragment 1 | Data not available | Data not available |

| Fragment 2 | Data not available | Data not available |

| No specific experimental ESI-MS data for Hydrazinecarbonitrile, 2-phenyl- is publicly available at this time. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by Hydrazinecarbonitrile, 2-phenyl- promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated systems present in the molecule.

The UV-Vis spectrum of Hydrazinecarbonitrile, 2-phenyl- is expected to exhibit absorption bands characteristic of the phenyl and hydrazine moieties, as well as any conjugation between them and the nitrile group. The phenyl group typically shows a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm, arising from π → π* transitions. The presence of the hydrazine and nitrile groups attached to the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift of these bands and may introduce new absorption features, such as n → π* transitions. The solvent used for analysis can also influence the position and intensity of these absorption maxima.

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| π → π | Data not available | Data not available | Data not available |

| n → π | Data not available | Data not available | Data not available |

| Specific experimental UV-Vis spectroscopic data for Hydrazinecarbonitrile, 2-phenyl- is not currently found in the reviewed literature. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, offering a detailed portrait of the molecule's solid-state conformation.

For Hydrazinecarbonitrile, 2-phenyl-, a single-crystal X-ray diffraction analysis would reveal the exact geometry of the phenyl ring, the hydrazine linker, and the carbonitrile group. It would elucidate the planarity of the aromatic system and the torsional angles between the different functional groups. Furthermore, the analysis of the crystal packing would identify any significant intermolecular forces, such as hydrogen bonding (if present) or π-π stacking interactions between the phenyl rings of adjacent molecules. This information is crucial for understanding the compound's physical properties and its behavior in the solid state.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| A crystal structure for Hydrazinecarbonitrile, 2-phenyl- has not been reported in the publicly accessible crystallographic databases to date. |

Theoretical and Computational Studies of Hydrazinecarbonitrile, 2 Phenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its relativistic counterpart) to determine the electronic structure and, consequently, the geometry and energy of a molecule. For a molecule like 2-phenylhydrazine-1-carbonitrile, these calculations provide insights into bond lengths, bond angles, and the distribution of electrons, which are crucial for predicting its stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the energy of the molecule from its electron density.

A typical DFT study of 2-phenylhydrazine-1-carbonitrile would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, def2-TZVP). The choice of functional and basis set is critical and is often benchmarked against experimental data or higher-level calculations for similar molecules. ncert.nic.in For instance, studies on related hydrazine (B178648) derivatives have employed DFT to successfully model their structures and properties. nih.gov

The primary outputs of a DFT calculation for 2-phenylhydrazine-1-carbonitrile would be its optimized molecular geometry. This provides precise values for bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can yield other important electronic properties, such as the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule, offering clues to its intermolecular interactions and reactive sites. nih.gov The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be visualized and their energy gap calculated. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Table 1: Exemplary DFT-Calculated Geometrical Parameters for 2-Phenylhydrazine-1-carbonitrile (B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡N | 1.15 Å |

| N-C (nitrile) | 1.40 Å | |

| N-N | 1.42 Å | |

| N-C (phenyl) | 1.38 Å | |

| Bond Angle | N-N-C (nitrile) | 115° |

| N-N-C (phenyl) | 120° | |

| Dihedral Angle | C(phenyl)-N-N-C(nitrile) | 90° |

| Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. It is not based on published research for this specific molecule. |

Conformational Analysis and Potential Energy Surfaces of 2-Phenylhydrazine-1-carbonitrile

The flexibility of the hydrazine and phenyl groups in 2-phenylhydrazine-1-carbonitrile means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

This is achieved by constructing a Potential Energy Surface (PES), which is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. nih.govnih.gov For 2-phenylhydrazine-1-carbonitrile, the PES would likely be explored by systematically changing key dihedral angles, such as the rotation around the N-N bond and the N-C(phenyl) bond.

By performing a series of geometry optimizations at different constrained dihedral angles, a conformational map can be generated. This map reveals the low-energy valleys corresponding to stable conformers and the mountain passes that represent the transition states between them. The energy difference between the conformers and the height of the rotational barriers provide insights into the molecule's flexibility at different temperatures.

Table 2: Hypothetical Relative Energies of 2-Phenylhydrazine-1-carbonitrile Conformers

| Conformer | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 90° | 0.00 |

| 2 | 180° | +2.5 |

| 3 | 0° | +5.0 |

| Note: This table is a simplified, hypothetical representation of the kind of data obtained from a conformational analysis. The actual PES would be more complex. |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For 2-phenylhydrazine-1-carbonitrile, one could study its potential decomposition pathways, its reactions with other molecules, or its role in synthetic processes.

Transition State Identification and Energy Barriers

A key concept in studying reaction mechanisms is the transition state, which is the highest energy point along the reaction pathway. Identifying the structure and energy of the transition state is crucial for calculating the activation energy of a reaction, which in turn determines the reaction rate.

Computational methods can locate transition state structures by searching for a saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Once the transition state is found, its structure can be confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ncert.nic.in The energy difference between the reactants and the transition state gives the activation energy barrier.

Reaction Coordinate Analysis

A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state structure. This calculation traces the minimum energy path down to the reactants on one side and down to the products on the other, confirming that the identified transition state correctly connects the desired reactants and products.

By plotting the energy along the IRC, a reaction energy profile is obtained. This profile provides a detailed picture of the energy changes throughout the reaction, including the energies of any intermediates and the heights of all activation barriers. For a hypothetical reaction involving 2-phenylhydrazine-1-carbonitrile, this analysis would be invaluable for understanding the feasibility and kinetics of the process.

Prediction of Spectroscopic Parameters via Computational Methods

For related compounds like phenylhydrazine (B124118), theoretical calculations have been successfully used to interpret experimental spectra. For instance, DFT and ab initio calculations on phenylhydrazine have elucidated the structural changes upon electronic transition and have helped in assigning vibrational modes observed in its spectra. nih.gov Similarly, computational studies on complex polymers incorporating phenylhydrazine have utilized DFT to compare theoretical and experimental FT-IR frequencies and to analyze NMR spectral data. nih.gov

A hypothetical computational study on Hydrazinecarbonitrile, 2-phenyl- would likely involve geometry optimization of the molecule's ground state, followed by frequency calculations to predict its vibrational (IR and Raman) spectra. Further calculations could predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical counterpart to experimental data. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions and simulating UV-Vis spectra.

Table 1: Hypothetical Computationally Predicted Spectroscopic Data for Hydrazinecarbonitrile, 2-phenyl-

| Spectroscopic Parameter | Predicted Value (Example) | Computational Method |

| ¹H NMR | ||

| Aromatic Protons | 7.0 - 7.5 ppm | B3LYP/6-311+G(d,p) |

| N-H Proton | 5.0 - 6.0 ppm | B3LYP/6-311+G(d,p) |

| C-H (alpha to CN) | 4.5 - 5.5 ppm | B3LYP/6-311+G(d,p) |

| ¹³C NMR | ||

| Aromatic Carbons | 110 - 150 ppm | B3LYP/6-311+G(d,p) |

| Nitrile Carbon (-CN) | ~120 ppm | B3LYP/6-311+G(d,p) |

| IR Frequencies | ||

| N-H Stretch | 3300 - 3400 cm⁻¹ | B3LYP/6-311+G(d,p) |

| C≡N Stretch | 2240 - 2260 cm⁻¹ | B3LYP/6-311+G(d,p) |

| C=C Aromatic Stretch | 1450 - 1600 cm⁻¹ | B3LYP/6-311+G(d,p) |

Note: The data in this table is purely illustrative of what a computational study might produce and is not based on actual published research for Hydrazinecarbonitrile, 2-phenyl-.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Detailed molecular dynamics (MD) simulations specifically investigating the solvent effects and interactions of Hydrazinecarbonitrile, 2-phenyl- have not been identified in the current body of scientific literature. MD simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, offering a dynamic picture of solute-solvent interactions. easychair.org

Such simulations can provide valuable insights into how different solvents might influence the conformational flexibility of Hydrazinecarbonitrile, 2-phenyl-, as well as the nature of the intermolecular forces at play, such as hydrogen bonding and van der Waals interactions. The choice of solvent can significantly impact chemical reactivity and physical properties. easychair.org

A typical MD simulation study would involve placing a model of Hydrazinecarbonitrile, 2-phenyl- in a simulation box filled with a chosen solvent (e.g., water, ethanol, dimethyl sulfoxide). The interactions between the solute and solvent molecules are governed by a force field. By simulating the system over a period of nanoseconds or longer, one can analyze various properties.

Table 2: Potential Areas of Investigation for Molecular Dynamics Simulations of Hydrazinecarbonitrile, 2-phenyl-

| Property to Investigate | Simulation Details | Expected Insights |

| Solvation Structure | Analysis of radial distribution functions (RDFs) between solute and solvent atoms. | Understanding the arrangement of solvent molecules around the functional groups of the compound. |

| Hydrogen Bonding | Monitoring the formation and lifetime of hydrogen bonds between the N-H groups and solvent molecules. | Quantifying the extent and strength of hydrogen bonding in different protic and aprotic solvents. |

| Conformational Analysis | Tracking the dihedral angles of the molecule over the simulation time. | Determining the preferred conformations of the molecule in various solvents and the energy barriers between them. |

| Diffusion Coefficient | Calculating the mean squared displacement (MSD) of the solute molecule. | Assessing the mobility of the compound in different solvent environments. |

While specific data for Hydrazinecarbonitrile, 2-phenyl- is not available, the principles of MD simulations have been applied to understand solvent effects in a wide range of chemical systems, from simple organic molecules to complex biomolecules. nih.gov These studies consistently demonstrate the critical role of the solvent in dictating molecular behavior and reactivity.

Applications of Hydrazinecarbonitrile, 2 Phenyl As a Synthetic Building Block and Reagent

Role of Hydrazinecarbonitrile, 2-phenyl- in the Synthesis of Pharmaceutical Intermediates

Hydrazinecarbonitrile, 2-phenyl- is a key precursor in the synthesis of various pharmaceutical intermediates, most notably those based on the 2-phenylindole (B188600) scaffold. The Fischer indole (B1671886) synthesis, a classic and widely used method for creating indole rings, often utilizes phenylhydrazine (B124118) derivatives. researchgate.netymerdigital.com This reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the indole. researchgate.netymerdigital.com

Derivatives of 2-phenylindole have demonstrated significant potential in medicinal chemistry, exhibiting a range of biological activities. Research has shown that these compounds can possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties. japsonline.comomicsonline.orgijnrd.org

Anticancer Applications:

Novel 2-phenylindole derivatives linked to other heterocyclic systems like imidazolothiazole and thiazolo-s-triazine have been synthesized and screened for their cytotoxic activities against various cancer cell lines. japsonline.com For instance, certain imidazolylindole derivatives have shown significant cytotoxic effects, with some being more potent than the reference drug doxorubicin (B1662922) against breast adenocarcinoma cell lines. japsonline.com The substitution pattern on the 2-phenylindole core plays a crucial role in determining the anticancer activity. nih.gov

Table 1: Anticancer Activity of Selected 2-Phenylindole Derivatives

| Compound Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Imidazolyl-indole derivative | Breast adenocarcinoma (MCF-7) | High cytotoxic activity, superior to doxorubicin | japsonline.com |

| 2-Phenylindole-3-carboxaldehyde oxime | - | Strong nitrite (B80452) inhibitory and NFκB inhibitory activities | nih.gov |

Antiviral Applications:

The 2-phenyl-4,5,6,7-tetrahydro-1H-indole chemical scaffold has been identified as an inhibitor of the hepatitis C virus (HCV) replication for genotypes 1b and 2a. nih.gov Although the current standard of care for HCV involves direct-acting antivirals (DAAs), the high cost of these treatments necessitates the search for more affordable alternatives. nih.gov The discovery of this novel anti-HCV scaffold opens up new avenues for the development of cost-effective therapies. nih.govnih.gov

Utilization in the Preparation of Agrochemical Precursors

The utility of Hydrazinecarbonitrile, 2-phenyl- extends to the agrochemical sector, where it serves as a precursor for the synthesis of active ingredients in pesticides. Pyrazole-based compounds, which can be synthesized from hydrazine (B178648) derivatives, are known to exhibit fungicidal and insecticidal properties. mdpi.comresearchgate.net

For example, novel diamide (B1670390) compounds that combine a pyrazolyl group with a polyfluoro-substituted phenyl group have been designed and synthesized, showing promising fungicidal, insecticidal, and acaricidal activities. mdpi.comresearchgate.net These findings suggest that the pyrazole (B372694) moiety, accessible from precursors like Hydrazinecarbonitrile, 2-phenyl-, is a key structural element for developing new and effective crop protection agents.

Table 2: Bioactivity of Pyrazole-based Agrochemicals

| Compound Class | Target Pest/Pathogen | Activity | Reference |

|---|---|---|---|

| Diamide compounds with pyrazolyl group | Aphis craccivora (insect) | Moderate to good insecticidal activity | mdpi.com |

| Diamide compounds with pyrazolyl group | Tetranychus cinnabarinus (acari) | Moderate acaricidal activity | mdpi.com |